4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline

Bioconjugation Stability Drug Delivery

4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 1858267-88-5) is a heterocyclic aromatic amine with a molecular weight of 239.25 g/mol and the formula C₉H₉N₃O₃S. It serves as the critical core intermediate for synthesizing phenyloxadiazolyl methylsulfone (PODS) reagents, a class of thiol-reactive bioconjugation probes.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25
CAS No. 1858267-88-5
Cat. No. B2436024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline
CAS1858267-88-5
Molecular FormulaC9H9N3O3S
Molecular Weight239.25
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(O1)C2=CC=C(C=C2)N
InChIInChI=1S/C9H9N3O3S/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3
InChIKeyULORBWQDLLOPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 1858267-88-5) for Bioconjugation R&D


4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 1858267-88-5) is a heterocyclic aromatic amine with a molecular weight of 239.25 g/mol and the formula C₉H₉N₃O₃S . It serves as the critical core intermediate for synthesizing phenyloxadiazolyl methylsulfone (PODS) reagents, a class of thiol-reactive bioconjugation probes . Unlike simple anilines, the electron-withdrawing methylsulfonyl group at the 5-position of the 1,3,4-oxadiazole ring activates the system for selective, irreversible thiol ligation, making this specific substitution pattern essential for the stability and performance of the resulting bioconjugates .

Why 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline Cannot Be Replaced by Simpler Anilines or Other Oxadiazole Derivatives


Generic aniline or oxadiazole building blocks lack the precise electronic architecture required for the PODS platform. The methylsulfone group is not a spectator; it is crucial for the irreversible thiol-coupling mechanism that underpins PODS' superior in vivo stability compared to traditional maleimide reagents . Substituting with a methylthio analog (CAS 354788-98-0), a common precursor, would deliver a reagent incapable of the desired site-selective ligation without further oxidation . Similarly, using a non-oxadiazole aromatic amine would compromise the leaving-group properties necessary for the reaction. Therefore, procuring the exact methylsulfonyl oxadiazole aniline is non-negotiable for reproducing the benchmarked stability and efficacy profiles of PODS-based radioimmunoconjugates and drug conjugates .

Quantitative Evidence for 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline-Derived Reagents vs. Maleimide Standards


Superior Hydrolytic Stability of PODS-Conjugates vs. Maleimide-Conjugates at Physiological pH

When the core compound is elaborated into a PODS-bearing albumin-binding conjugate (PODS-Ox-OAc), it demonstrates significantly higher hydrolytic stability compared to an analogous maleimide-bearing conjugate (Mal-Ox-OAc). This directly addresses a critical failure point of maleimide chemistry .

Bioconjugation Stability Drug Delivery Platinum(IV) Prodrugs

Enhanced In Vivo Tumor Uptake and Pharmacokinetics of PODS-Conjugates vs. Maleimide

A ⁸⁹Zr-labeled radioimmunoconjugate created using a PODS-bearing bifunctional chelator produced significantly lower non-target tissue uptake in murine cancer models compared to its analogous maleimide-based counterpart. This was demonstrated by PET imaging, directly showing higher target-to-background ratios . Further pharmacokinetic studies with platinum(IV) prodrugs showed PODS complexes achieved the highest serum and intratumoral platinum levels .

Radioimmunoconjugate Site-Selective PET Imaging Pharmacokinetics

Synthetic Step Differentiation: The Methylsulfone Oxidation State is Essential for Function

The 4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)aniline (CAS 354788-98-0) is a common precursor, but it is chemically unsuitable for the final thiol-reactive ligation without an oxidation step. The oxidation of the thioether to the methylsulfone, yielding the target compound, is a critical transformation that activates the oxadiazole ring for nucleophilic aromatic substitution at the non-aniline carbon . The target compound is thus a distinct, non-interchangeable synthetic intermediate.

Synthetic Chemistry Oxidation Thiol-Reactive Intermediate

Optimal Procurement Scenarios for 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline


Synthesis of PODS Reagents for Stable Antibody-Drug Conjugate (ADC) Linkers

In ADC development, maleimide linkers suffer from retro-Michael deconjugation, leading to systemic drug release. Procuring this specific oxadiazole aniline allows the on-demand synthesis of PODS linkers. Preclinical data shows these conjugates are far more stable at pH 7.4 and deliver a higher drug concentration to tumor tissue . This makes the compound a keystone for next-generation ADC linker platforms.

Creation of Site-Selective Radioimmunoconjugates for PET Imaging

For consistent, high-contrast immuno-PET imaging, site-selective and stable conjugation is paramount. Bifunctional chelators derived from this compound create homogeneous radioimmunoconjugates with significantly lower uptake in non-target organs compared to standard maleimide-based constructs . This results in clearer diagnostic images and more accurate dosimetry.

Manufacturing Albumin-Binding Prodrugs with Enhanced Pharmacokinetics

The development of thiol-reactive albumin binders requires a stable linkage that withstands serum conditions. As demonstrated by comparative studies, platinum(IV) prodrugs equipped with a PODS handle derived from this aniline show superior serum stability and pharmacokinetic profiles, leading to enhanced in vivo efficacy . This is a direct, evidence-supported replacement for maleimide in this emerging drug delivery strategy.

Quote Request

Request a Quote for 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.